molecular formula C16H20N4O B6448812 2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549011-67-6

2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No. B6448812
M. Wt: 284.36 g/mol
InChI Key: YQIMZNNQSKRXSF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazine ring, a pyridine ring, and a piperidine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through various organic reactions, including condensation reactions, substitution reactions, and ring-closing reactions .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems. The exact structure would depend on the specific arrangement of these rings and the presence of any functional groups .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyrazine, pyridine, and piperidine rings. These rings can participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence of polar functional groups, the overall size and shape of the molecule, and the specific arrangement of the rings .

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. It’s important to note that even compounds with beneficial properties can have side effects or toxicities at high doses .

Future Directions

Future research could involve further exploration of the compound’s biological activity, optimization of its structure for increased potency or selectivity, and investigation of its pharmacokinetic properties .

properties

IUPAC Name

2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-2-6-18-15(3-1)12-20-9-4-14(5-10-20)13-21-16-11-17-7-8-19-16/h1-3,6-8,11,14H,4-5,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIMZNNQSKRXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine

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